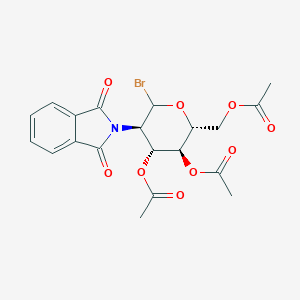

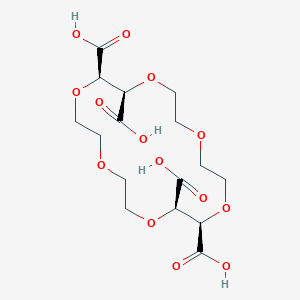

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid

Descripción general

Descripción

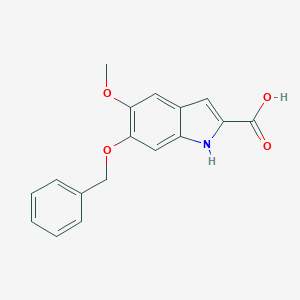

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid is a complex organic compound known for its unique structural properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid typically involves the reaction of specific chiral precursors. One efficient procedure involves the use of (RR)- and (SS)-hydrobenzoins as starting materials. These precursors undergo a series of reactions, including cyclization and functional group transformations, to yield the desired crown ether compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of certain atoms within the compound.

Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: The compound’s ability to bind cations makes it useful in studying ion transport and membrane biology.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.

Mecanismo De Acción

The mechanism by which (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid exerts its effects involves the formation of stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cations, stabilizing them and facilitating various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as ion transport in biological systems or catalysis in chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R,11R,12R,20R,21R)-1,4,10,13,19,22-hexa-aza-(7,16,25)-trioxo-(2,311,1220,21)-tributano-(6,815,1724,26): Another crown ether with similar structural properties but different functional groups.

Tetraphenyl-18-crown-6: A related compound with phenyl groups that influence its binding properties and applications.

Uniqueness

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid is unique due to its specific chiral centers and the arrangement of ether groups, which provide selective binding capabilities and make it valuable in various specialized applications.

Propiedades

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERLKNAJSFDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61696-54-6 | |

| Record name | Crown ether/(+)-18-crown-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

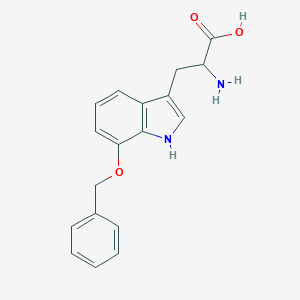

ANone: (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid primarily interacts with molecules containing primary amino groups, such as amino acids, amines, and amino alcohols. The interaction occurs through a combination of hydrogen bonding and electrostatic interactions. The crown ether cavity accommodates the protonated amino group of the target molecule, while the carboxylic acid groups on the crown ether form hydrogen bonds with other functional groups on the target molecule. [ [, , ] - See References at end of this response] This complexation leads to the formation of diastereomeric complexes with different stabilities, enabling the separation of enantiomers.

ANone: The differential binding affinities of enantiomers to the chiral stationary phase (CSP) containing this compound result in different retention times during chromatographic separation. This difference in retention times allows for the resolution and analysis of enantiomeric mixtures. [ [, ] ]

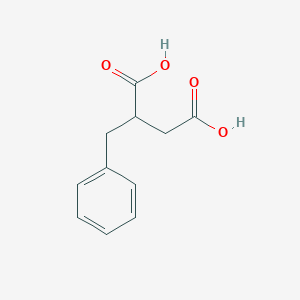

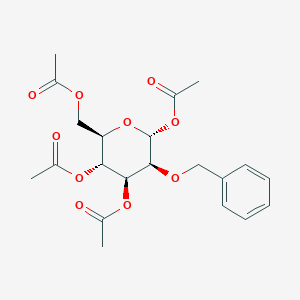

ANone: The molecular formula of this compound is C18H28O14. Its molecular weight is 476.40 g/mol.

ANone: Yes, researchers have used NMR spectroscopy to characterize both the structure of this compound and its interactions with chiral analytes. Proton (1H) and carbon (13C) NMR have been particularly useful in studying the complexation behavior of the crown ether with enantiomers. These studies have provided valuable insights into the chiral recognition mechanism and the specific interactions involved. [ [, ] ]

ANone: Researchers have explored several strategies to improve CSP stability. One approach involves using a "doubly tethered" approach, where the crown ether is attached to the silica gel at two points instead of one. This method has been shown to enhance stability, particularly under harsh chromatographic conditions. [ [, ] ] Another approach involves protecting residual aminopropyl groups on the silica surface, which can contribute to CSP degradation. [ [] ]

ANone: Yes, molecular modeling and dynamics simulations have been employed to gain insights into the chiral recognition mechanism of this compound. These computational studies, often combined with NMR data, help visualize the three-dimensional structures of the crown ether-analyte complexes and elucidate the specific interactions responsible for chiral discrimination. [ [, ] ]

ANone: Structural modifications, such as altering the tethering group or modifying the free carboxylic acid groups of this compound, can significantly influence its chiral recognition properties. For example, replacing the N-H amide tethering groups with N-CH3 amide groups has been shown to improve the resolution of certain analytes. [ [, ] ] Additionally, modifying the free carboxylic acid groups can impact the selectivity and resolution of enantiomers. [ [] ]

ANone: Increasing the spacer length between the crown ether and the silica gel support generally improves chiral resolution, particularly for more lipophilic analytes. This improved resolution is attributed to reduced steric hindrance and enhanced accessibility of the crown ether cavity for analyte binding. [ [] ]

ANone: The composition of the mobile phase, including the type and concentration of organic modifiers and acidic additives, can significantly impact the retention, selectivity, and resolution of analytes on this compound based CSPs. Optimization of the mobile phase is crucial for achieving optimal separation performance. [ [, ] ]

ANone: High-performance liquid chromatography (HPLC) is the primary technique used to assess the performance of this compound based CSPs. Parameters such as retention factor (k), separation factor (α), and resolution (Rs) are commonly used to quantify the separation efficiency and enantioselectivity of the CSPs. [ [, ] ]

ANone: Yes, in addition to HPLC, nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in studying this compound. It elucidates the chiral recognition mechanisms, identifies specific intermolecular interactions between the crown ether and analytes, and determines enantiomeric purity. [ [, ] ] Furthermore, capillary electrophoresis (CE), coupled with mass spectrometry (MS), offers high sensitivity for analyzing amino acids and neurotransmitters, leveraging the complexation abilities of this compound. [ [, ] ]

ANone: this compound based CSPs have demonstrated broad applicability in resolving various racemic compounds containing primary amino groups. This includes α- and β-amino acids, amino alcohols, amines, α-aminocarbonyl compounds, and even some pharmaceuticals like tocainide and flecainide. [ [, , ] ]

ANone: Yes, studies have shown successful resolution of amide derivatives of cyclic α-amino acids, including proline and pipecolic acid, using this compound based CSPs. The choice of amide derivative and specific CSP structure influences separation efficiency. [ [] ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.